molecular formula C10H7FO3 B7844732 (3-Fluoro-4-methoxy-phenyl)-propynoic acid

(3-Fluoro-4-methoxy-phenyl)-propynoic acid

Cat. No.: B7844732
M. Wt: 194.16 g/mol
InChI Key: WHPIWKDLBCPGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-4-methoxy-phenyl)-propynoic acid: is a chemical compound characterized by a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methoxy-phenyl)-propynoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by fluorination and methoxylation reactions. The reaction conditions often require the use of strong Lewis acids like aluminum chloride (AlCl₃) and specific fluorinating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and microreactors are employed to maintain precise control over reaction conditions, ensuring high yield and purity.

Chemical Reactions Analysis

(3-Fluoro-4-methoxy-phenyl)-propynoic acid: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the fluorine or methoxy positions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Nucleophiles such as amines or alcohols, under basic or acidic conditions

Major Products Formed:

  • Oxidation: Carboxylic acids, esters

  • Reduction: Alcohols, aldehydes

  • Substitution: Amines, ethers

Scientific Research Applications

(3-Fluoro-4-methoxy-phenyl)-propynoic acid: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (3-Fluoro-4-methoxy-phenyl)-propynoic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxy-benzoic acid

  • 4-Methoxy-3-fluoro-phenylacetic acid

  • 3-Fluoro-4-methoxy-phenylacetic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPIWKDLBCPGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.